

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

physical and chemical properties

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B130969

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An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **2-Methoxy-5-(trifluoromethoxy)benzaldehyde**. This document is intended to serve as a core resource for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemical synthesis, and material science.

Core Physical and Chemical Properties

2-Methoxy-5-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde distinguished by the presence of both a methoxy and a trifluoromethoxy group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical characteristics. The trifluoromethoxy group, in particular, enhances its solubility in organic solvents and can improve the pharmacokinetic profile of derivative compounds.^[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical data for **2-Methoxy-5-(trifluoromethoxy)benzaldehyde**.

Property	Value
CAS Number	145742-65-0[2]
Molecular Formula	C ₉ H ₇ F ₃ O ₃ [2]
Molecular Weight	220.15 g/mol
Appearance	Light orange to yellow to green clear liquid
Melting Point	20 - 25 °C
Boiling Point	247.9 °C at 760 mmHg[2]
Density	1.33 - 1.36 g/cm ³ [2]
Refractive Index (n _{20D})	1.477 - 1.48[2]
Vapor Pressure	0.025 mmHg at 25 °C[2]
Purity	≥ 98% (GC)
Synonyms	2-Formyl-4-(trifluoromethoxy)anisole[2]
Storage Conditions	Room Temperature, Store under inert gas, Air Sensitive[3]

Reactivity and Applications

2-Methoxy-5-(trifluoromethoxy)benzaldehyde is a versatile intermediate in organic synthesis. The aldehyde functional group is a reactive site for a wide array of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and hydrazones. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing methoxy and trifluoromethoxy groups.[1]

Key Application Areas:

- **Pharmaceutical Development:** It serves as a crucial building block for synthesizing complex molecules with potential biological activity. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and bioavailability.[1]

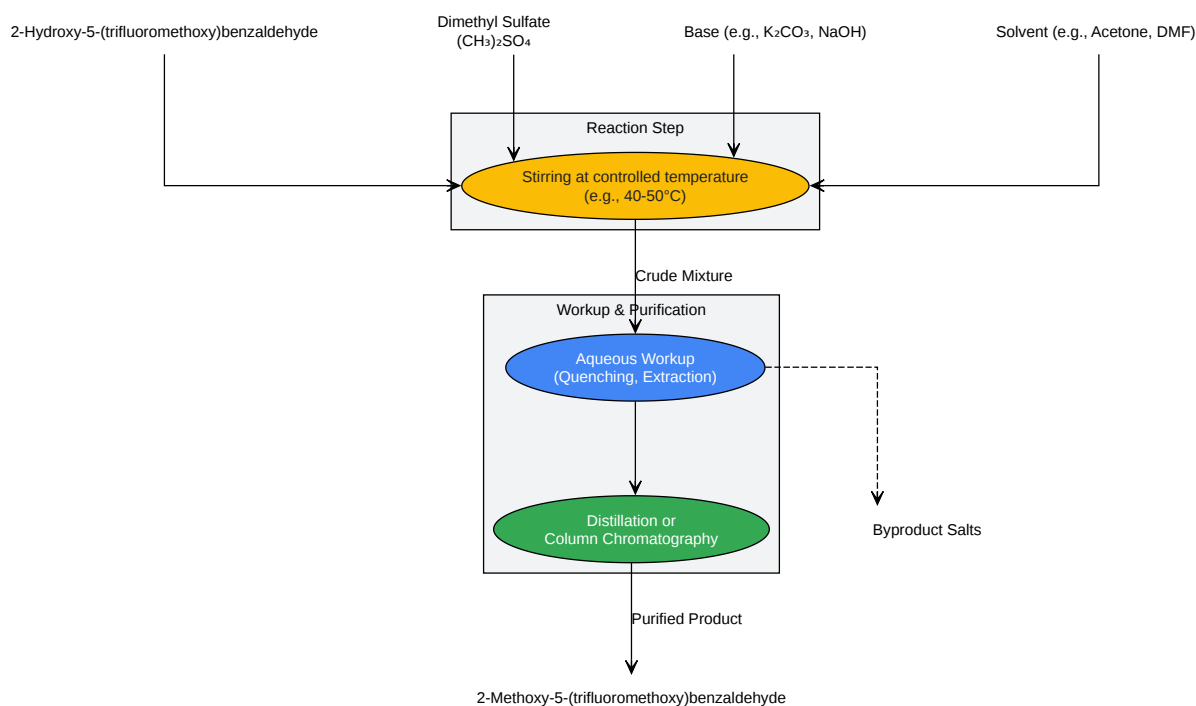
- **Agrochemicals:** This compound is utilized in the development of modern pesticides and herbicides.[1]
- **Material Science:** It is employed in the formulation of specialty polymers and advanced coatings. The trifluoromethoxy group can impart desirable characteristics such as improved thermal stability and chemical resistance to materials.[1]
- **Organic Chemistry Research:** It acts as a versatile starting material for exploring new synthetic methodologies and creating novel molecular architectures.[1]

Experimental Protocols: A Representative Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Methoxy-5-(trifluoromethoxy)benzaldehyde** is not readily available in the cited literature. However, its synthesis can be logically inferred from established methods for preparing substituted alkoxybenzaldehydes. A common and effective strategy is the O-methylation of the corresponding hydroxybenzaldehyde precursor.

The following is a representative protocol for the methylation of a substituted hydroxybenzaldehyde, which could be adapted for the synthesis of the title compound from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde.

Reaction: Methylation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde



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Caption: Proposed synthesis workflow for the target compound.

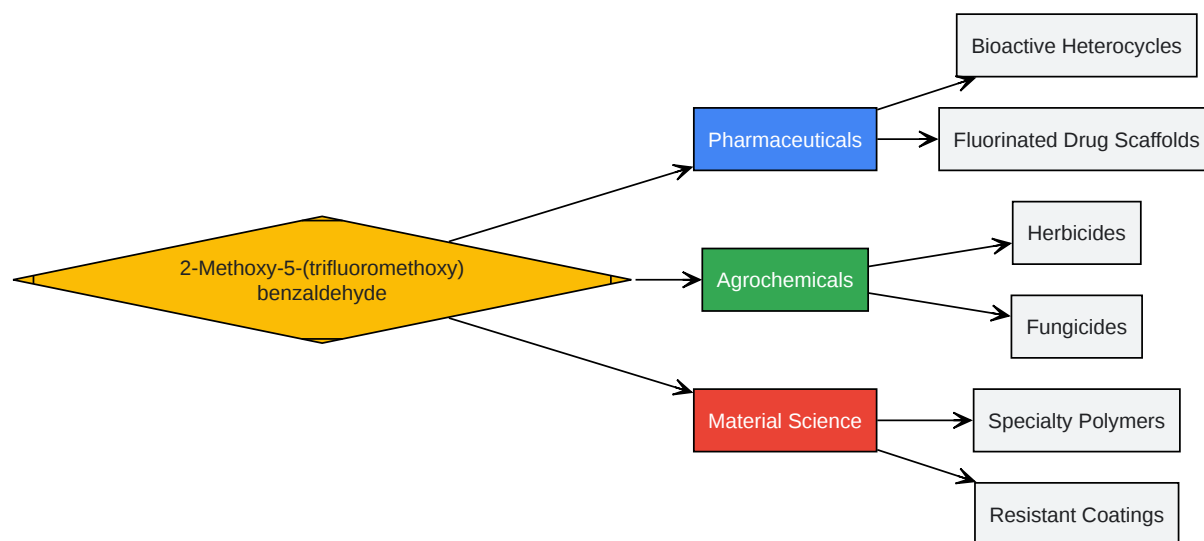
Methodology:

- **Reactant Preparation:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, the precursor, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, is dissolved in a suitable polar aprotic solvent such as acetone or DMF.
- **Base Addition:** A base, such as anhydrous potassium carbonate or sodium hydroxide, is added to the solution to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
- **Methylating Agent Addition:** Dimethyl sulfate is added dropwise to the stirred solution. The temperature is carefully maintained, typically between 40–50°C, to control the exothermic reaction.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then typically subjected to an aqueous workup, which may involve quenching with water and extraction with an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure **2-Methoxy-5-(trifluoromethoxy)benzaldehyde**.

This generalized protocol is based on standard procedures for O-methylation of phenols and should be optimized for safety and efficiency in a laboratory setting.

Logical Relationships and Applications

The value of **2-Methoxy-5-(trifluoromethoxy)benzaldehyde** lies in its role as a versatile chemical intermediate. Its structural features allow it to be a starting point for a diverse range of more complex molecules across different industries.



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Caption: Application pathways from the core compound.

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